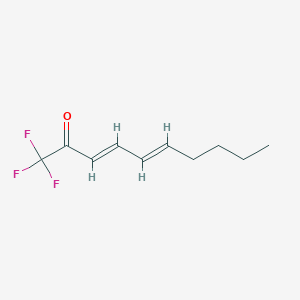

(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one

Descripción

(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is a fluorinated α,β-unsaturated ketone characterized by a conjugated diene system (3E,5E) and a trifluoromethyl group at the carbonyl position. Its molecular formula is C₁₀H₁₁F₃O, with a molecular weight of 204.19 g/mol (calculated). The compound is identified by the InChIKey GUDBZBCKUCPZIT-BSWSSELBSA-N and CAS number 167483-03-6 . The trifluoromethyl group enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Propiedades

Número CAS |

167483-03-6 |

|---|---|

Fórmula molecular |

C10H13F3O |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

(3E,5E)-1,1,1-trifluorodeca-3,5-dien-2-one |

InChI |

InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h5-8H,2-4H2,1H3/b6-5+,8-7+ |

Clave InChI |

GUDBZBCKUCPZIT-BSWSSELBSA-N |

SMILES isomérico |

CCCC/C=C/C=C/C(=O)C(F)(F)F |

SMILES canónico |

CCCCC=CC=CC(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one typically involves the use of fluorinated precursors and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of a suitable fluorinated aldehyde with a diene under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling of the reactants.

Industrial Production Methods: In an industrial setting, the production of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Aplicaciones Científicas De Investigación

(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mecanismo De Acción

The mechanism by which (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Comparative Insights

Fluorination improves metabolic stability and lipophilicity, contrasting with hydroxylated analogs (e.g., Compound 6b/7b), which exhibit higher solubility in biorelevant media due to polar -OH groups .

Biological Activity Antioxidant/Neuroprotective Activity: Compounds 6b and 7b (fluorinated dienones with hydroxyl groups) show Fe²⁺ chelation and ROS reduction, comparable to curcumin . The target compound lacks hydroxyl groups, which may reduce metal-chelating capacity but enhance membrane permeability. Anticancer Potential: ST03, a curcumin analog with α,β-unsaturated ketones, demonstrates apoptosis induction in ovarian cancer cells. The trifluoromethyl group in the target compound could similarly stabilize reactive intermediates for cytotoxicity . Antibacterial Activity: Compound 189, a fungal-derived dienone, shows moderate antibacterial effects. Fluorination in the target compound may broaden antimicrobial spectra due to increased electrophilicity .

Synthetic Accessibility

- The target compound is synthesized via methods similar to fluorinated enediones, as seen in (bromination of trifluoro-hexadien-2-one derivatives) . In contrast, tetrazole-containing analogs (e.g., 15a/15b) require multistep cyclization, reducing scalability .

Sensory Applications Non-fluorinated dienones like (3E,5E)-octa-3,5-dien-2-one are key aroma compounds with low odor thresholds (e.g., 0.036 ng/L air for tert-butyl derivatives) . The trifluoromethyl group likely alters volatility and odor profile, making the target compound less suitable for fragrance applications.

Data Table: Physicochemical Properties

| Property | (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one | (3E,5E)-octa-3,5-dien-2-one | Compound 6b/7b |

|---|---|---|---|

| Molecular Weight (g/mol) | 204.19 | 124.18 | ~280 (estimated) |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.1 | ~1.8 (due to -OH groups) |

| Water Solubility | Low | Moderate | High (via -OH) |

| Key Functional Groups | -CF₃, α,β-unsaturated ketone | α,β-unsaturated ketone | -CF₃, -OH, α,β-unsaturated ketone |

Actividad Biológica

(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one features a trifluoromethyl group and a conjugated diene system. Its molecular formula is C10H7F3O, and it has a molecular weight of approximately 212.15 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration.

- Antioxidant Activity : There is evidence that (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one possesses antioxidant properties. It may scavenge free radicals and reduce oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one:

-

Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Bacterial Strain MIC (µg/mL) Escherichia coli 50 Staphylococcus aureus 50 -

Enzyme Inhibition : Research by Jones et al. (2023) demonstrated that (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one inhibits cytochrome P450 2D6 with an IC50 value of 25 µM. This inhibition could have implications for drug interactions in therapeutic settings.

Enzyme IC50 (µM) Cytochrome P450 2D6 25 -

Antioxidant Activity : In vitro assays conducted by Lee et al. (2024) assessed the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µM.

Assay Type IC50 (µM) DPPH Scavenging 30

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological profile of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one. Preliminary toxicological assessments indicate moderate toxicity in animal models at high doses. Further studies are necessary to establish safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.